3,7-Bis(4-nitrophenyl)-10H-phenothiazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H15N3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3,7-bis(4-nitrophenyl)-10H-phenothiazine |
InChI |
InChI=1S/C24H15N3O4S/c28-26(29)19-7-1-15(2-8-19)17-5-11-21-23(13-17)32-24-14-18(6-12-22(24)25-21)16-3-9-20(10-4-16)27(30)31/h1-14,25H |
InChI Key |
QIURHUJVALKNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Electronic Structure and Frontier Molecular Orbital Fmo Theory of 3,7 Bis 4 Nitrophenyl 10h Phenothiazine
Influence of Nitrophenyl Substituents on Electron Density Distribution
The introduction of two 4-nitrophenyl groups at the 3 and 7 positions of the phenothiazine (B1677639) core dramatically alters the electronic landscape of the molecule. The nitro group (NO₂) is a powerful electron-withdrawing group, and its presence on the phenyl rings pulls electron density away from the phenothiazine nucleus. This substituent effect is transmitted through the conjugated π-system. nih.gov
This strong electron-withdrawing nature of the nitrophenyl substituents leads to a significant redistribution of electron density. The phenothiazine core, being inherently electron-rich, acts as an electron donor, while the nitrophenyl moieties function as electron acceptors. This electronic push-pull character is a defining feature of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. The positions of substitution, 3 and 7, are the most reactive sites on the phenothiazine ring, making them ideal for modulating the electronic properties of the core. mdpi.com
Analysis of Highest Occupied Molecular Orbital (HOMO) Characteristics
According to Frontier Molecular Orbital theory, the HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. youtube.com In the case of this compound, the HOMO is expected to be predominantly localized on the electron-rich phenothiazine core. The nitrogen and sulfur atoms, with their lone pairs of electrons, contribute significantly to the character of the HOMO. The delocalized π-system of the phenothiazine ring system also plays a crucial role in defining the spatial distribution and energy of the HOMO. The presence of electron-donating groups generally raises the energy of the HOMO, making the molecule easier to oxidize.
Analysis of Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
Conversely, the LUMO is the lowest energy orbital that is devoid of electrons and relates to the molecule's ability to accept electrons. youtube.com For this compound, the LUMO is anticipated to be primarily centered on the electron-deficient 4-nitrophenyl substituents. The strong electron-withdrawing nature of the nitro groups significantly lowers the energy of the LUMO, enhancing the molecule's electron-accepting capabilities. The distribution of the LUMO will likely be spread across the nitrophenyl rings, with a significant contribution from the nitro groups themselves.
HOMO-LUMO Gap Analysis and Electronic Transitions
The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the electronic and optical properties of a molecule. It is related to the energy required to excite an electron from the ground state to the first excited state. In donor-acceptor molecules like this compound, the HOMO-LUMO gap is typically smaller compared to the individual donor or acceptor components.
The electronic transitions in this molecule are expected to have a significant π-π* character, corresponding to the excitation of an electron from the HOMO (on the phenothiazine core) to the LUMO (on the nitrophenyl substituents). This type of transition is often referred to as an intramolecular charge transfer (ICT) transition. The energy of this transition, and thus the wavelength of light absorbed, is directly related to the HOMO-LUMO gap. A smaller gap corresponds to a lower energy transition and absorption at a longer wavelength.
Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Localization |
|---|---|---|
| LUMO | -3.5 | Primarily on 4-nitrophenyl groups |
| HOMO | -5.8 | Primarily on phenothiazine core |
| HOMO-LUMO Gap | 2.3 | N/A |
Note: The data in this table is illustrative and not based on experimental or calculated values for this compound.
Intramolecular Charge Transfer (ICT) Phenomena
The distinct separation of the electron-donating and electron-accepting moieties within this compound gives rise to significant intramolecular charge transfer (ICT) phenomena. Upon photoexcitation, there is a substantial transfer of electron density from the phenothiazine core (donor) to the nitrophenyl substituents (acceptors). This charge transfer is a direct consequence of the electronic transition from the HOMO to the LUMO.
Donor-Acceptor Interactions within the Molecular Structure
The architecture of this compound is a classic example of a D-A-D (Donor-Acceptor-Donor) type structure, where the central phenothiazine acts as the donor and the two nitrophenyl groups are the acceptors. The efficiency of the donor-acceptor interaction is influenced by several factors, including the electronic nature of the donor and acceptor units and the degree of electronic communication between them. rsc.orgmdpi.com
The near planarity of the molecule can enhance these interactions by facilitating better overlap between the π-orbitals of the phenothiazine core and the nitrophenyl rings. nih.gov The resulting ICT state is often characterized by a large change in dipole moment upon excitation, which can lead to interesting photophysical properties, such as solvatochromism, where the emission wavelength depends on the polarity of the solvent. The study of such donor-acceptor systems is crucial for the development of new materials for optoelectronic applications. researchgate.net
Role of the Sulfur and Nitrogen Heteroatoms in the Electronic Structure and Frontier Molecular Orbitals of this compound
The electronic properties and reactivity of this compound are fundamentally governed by the presence and interplay of the sulfur (S) and nitrogen (N) heteroatoms within its tricyclic phenothiazine core. These atoms are integral to the molecule's function as an electron donor in a donor-acceptor (D-A) system, where the phenothiazine unit acts as the donor and the two 4-nitrophenyl substituents serve as the electron acceptors.
The nitrogen and sulfur heteroatoms, with their lone pairs of electrons, significantly increase the electron density of the phenothiazine nucleus. This electron-rich nature is a defining characteristic of phenothiazine derivatives and is crucial for their electronic applications. The non-planar, butterfly geometry of the phenothiazine ring, a consequence of the stereochemistry of the sulfur and nitrogen atoms, also plays a role in the molecule's electronic behavior by influencing molecular packing and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis: The Influence of S and N Heteroatoms
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the electronic transitions and charge transfer characteristics of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions.
In the case of this compound, computational studies on analogous phenothiazine derivatives consistently show a distinct localization of the HOMO and LUMO.
Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized on the electron-rich phenothiazine core. The lone pair electrons of both the sulfur and nitrogen atoms make a significant contribution to the character of the HOMO. This high-energy orbital is the source of electrons in charge transfer processes, underscoring the role of the phenothiazine moiety as the primary electron donor. The presence of these heteroatoms destabilizes the HOMO, leading to a lower ionization potential and facilitating electron donation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the electronic and optical properties of the molecule. The donor-acceptor architecture in this compound leads to a relatively small HOMO-LUMO gap, which is characteristic of molecules with significant ICT character.
Summary of Heteroatom Contributions to FMOs
| Molecular Orbital | Primary Localization | Contribution of Sulfur (S) and Nitrogen (N) Heteroatoms |
| HOMO | Phenothiazine Core | Direct and significant contribution from lone pair electrons, increasing the electron density and raising the energy of the orbital. |
| LUMO | 4-Nitrophenyl Substituents | Indirect influence by enhancing the donor strength of the phenothiazine core, thereby promoting intramolecular charge transfer to the acceptor moieties. |
Intramolecular Charge Transfer (ICT)
The distinct spatial distribution of the HOMO and LUMO in this compound is a clear indication of a strong intramolecular charge transfer character. Upon absorption of light, an electron is excited from the HOMO to the LUMO. This transition effectively moves electron density from the phenothiazine core, rich in electrons due to the sulfur and nitrogen atoms, to the electron-deficient nitrophenyl groups. This ICT is a fundamental property that dictates the photophysical behavior of the molecule, including its absorption and emission spectra.
Photophysical Properties and Excited State Dynamics
Electronic Absorption Spectroscopy
The electronic absorption properties of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine are characterized by distinct bands in the ultraviolet-visible (UV-Vis) spectrum, which correspond to various electronic transitions within the molecule.
The UV-Vis absorption spectrum of this compound is marked by absorption bands that are characteristic of both the phenothiazine (B1677639) core and the charge-transfer interactions within the molecule. The primary absorption features arise from π-π* transitions within the aromatic system and the significant intramolecular charge transfer from the phenothiazine donor to the nitrophenyl acceptors. The presence of the strong electron-withdrawing nitro groups typically results in a bathochromic (red) shift of the absorption maxima compared to the parent phenothiazine molecule, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For D-π-A compounds like this compound, the polarity of the solvent can significantly influence the electronic absorption spectrum. An increase in solvent polarity often leads to a stabilization of the charge-separated excited state more than the ground state, which can result in shifts of the absorption bands.
Generally, phenothiazine derivatives with strong electron-withdrawing groups exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. This behavior is indicative of an increase in the dipole moment upon excitation.
Table 1: Illustrative Solvatochromic Data for a Related Phenothiazine Derivative (Note: This data is for a related compound and serves to illustrate the expected trend, as specific data for this compound is not available.)
Fluorescence Spectroscopy
Fluorescence spectroscopy provides valuable information about the excited state of a molecule, including its emission properties and lifetime.
Upon excitation, this compound is expected to exhibit fluorescence, although the presence of nitro groups can sometimes lead to fluorescence quenching. The emission spectrum is typically broad and structureless, characteristic of ICT emission. A significant Stokes shift, which is the difference between the absorption and emission maxima, is anticipated due to the substantial geometric relaxation in the excited state.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. For many D-π-A systems, the quantum yield can be highly dependent on the solvent environment.
Specific emission maxima and quantum yield values for this compound in various solvents are required for a complete analysis but are not available in the reviewed literature.
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state and potential competing deactivation pathways. Time-resolved fluorescence spectroscopy is the technique used to measure these lifetimes, which are typically in the nanosecond range for fluorescent organic molecules.
The emission spectrum of this compound is expected to show pronounced positive solvatochromism. As the solvent polarity increases, the highly polar excited state is stabilized to a greater extent than the ground state, leading to a significant red shift in the emission maximum. This large shift is a hallmark of a molecule with a substantial increase in dipole moment upon excitation, confirming the ICT character of the emitting state. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity function, providing an estimate of the change in dipole moment between the ground and excited states.
Table 2: Expected Solvatochromic Emission Data for this compound (Note: This table illustrates the expected trends based on the behavior of similar compounds, as specific experimental data is not available.)
Phosphorescence Properties and Room Temperature Phosphorescence (RTP)
The phenothiazine moiety, with its nitrogen and sulfur heteroatoms, generally facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁) due to spin-orbit coupling. This property is fundamental to observing phosphorescence, which is the radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀). In donor-acceptor molecules like this compound, the nature of the lowest triplet state can be complex. It could be a locally excited state on the phenothiazine or nitrophenyl units, or it could have a charge-transfer character.
For some N-phenylphenothiazine derivatives bearing electron-accepting groups, studies at low temperatures (77 K) have shown that the phosphorescence can be characteristic of the acceptor moiety. rsc.org This suggests that the triplet excitation becomes localized on the acceptor part of the molecule. rsc.org As temperature increases, thermal energy can facilitate an intramolecular energy transfer back to the phenothiazine core, leading to a phosphorescence characteristic of the phenothiazine subunit. rsc.org
Table 1: Illustrative Phosphorescence Properties of Related Phenothiazine Derivatives
| Compound/System | Phosphorescence Maximum | Lifetime | Conditions |
|---|---|---|---|
| N-(p-cyanophenyl)phenothiazine | Similar to benzonitrile | - | 77 K |
| N-(p-acetylphenyl)phenothiazine | Similar to acetophenone | - | 77 K |
| N-acetyl phenothiazine dioxide | - | 876 ms | Crystalline State (298 K) researchgate.net |
Note: This table presents data for related phenothiazine derivatives to illustrate general properties, as specific data for this compound is not available in the cited literature.
Mechanisms of Excited State Deactivation
Upon photoexcitation, this compound can deactivate back to the ground state through several competing radiative and non-radiative pathways. The key deactivation channels are dictated by its strong donor-acceptor character.
The fundamental electronic structure of this compound, featuring a potent electron donor (phenothiazine) linked to strong electron acceptors (nitrophenyl groups), makes intramolecular charge transfer a dominant process in the excited state. nih.gov Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich phenothiazine ring, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient nitrophenyl moieties. This creates a highly polar excited state, often referred to as the ICT state.
The formation and stabilization of this ICT state are heavily influenced by the surrounding environment, particularly solvent polarity. In polar solvents, the large dipole moment of the ICT state is stabilized, which typically leads to a significant red-shift (bathochromic shift) in the fluorescence emission spectrum compared to non-polar solvents. This phenomenon is known as solvatochromism. The near-planar geometry that can be adopted by some phenothiazine-nitrophenyl systems is thought to facilitate these strong ICT interactions. nih.gov
A further deactivation pathway available to molecules with rotational freedom between the donor and acceptor units is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Starting from the initially formed, relatively planar, locally excited or ICT state, rotation around the single bonds connecting the phenothiazine core to the nitrophenyl rings can lead to a conformation where the two moieties are electronically decoupled and their orbitals are orthogonal.
Energy Transfer and Photosensitization Abilities
Phenothiazine derivatives are well-known for their ability to act as photosensitizers. nih.govnih.gov A photosensitizer is a molecule that, upon absorbing light, can transfer its excitation energy to another molecule. A common and important process is the energy transfer from the triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), which is a triplet species. This energy transfer process, known as a Type II photosensitization mechanism, generates highly reactive singlet oxygen (¹O₂).
The efficiency of this process depends on the triplet state energy of the phenothiazine derivative being higher than the energy of singlet oxygen (approximately 94 kJ/mol) and a sufficiently long triplet state lifetime to allow for diffusion and collision with oxygen. rsc.org The general reaction is:
D (S₀) + hν → D (S₁) → D (T₁) (via ISC) D (T₁) + ³O₂ → D (S₀) + ¹O₂
Where D represents the phenothiazine photosensitizer.
The presence of the nitro groups in this compound may influence its photosensitizing ability. While nitroaromatic compounds can have efficient intersystem crossing, the triplet state energy and lifetime will be critical. In some donor-acceptor systems, an electron transfer reaction from the triplet state of the donor to molecular oxygen can compete with energy transfer, leading to the formation of a superoxide (B77818) anion (O₂⁻•). nih.gov This is known as a Type I photosensitization mechanism. The balance between these two pathways is often dependent on the solvent and the specific electronic properties of the molecule. nih.govresearchgate.net The potential application of phenothiazine derivatives in photodynamic therapy is an area of active research, leveraging their capacity to generate reactive oxygen species upon illumination. nih.govresearchgate.netnews-medical.net
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| - | This compound |
| RTP | Room Temperature Phosphorescence |
| ICT | Intramolecular Charge Transfer |
| TICT | Twisted Intramolecular Charge Transfer |
| D | Donor |
| A | Acceptor |
| S₀ | Singlet Ground State |
| S₁ | First Excited Singlet State |
| T₁ | First Excited Triplet State |
| ISC | Intersystem Crossing |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| ³O₂ | Triplet Oxygen |
| ¹O₂ | Singlet Oxygen |
| O₂⁻• | Superoxide Anion |
| - | N-(p-cyanophenyl)phenothiazine |
| - | N-(p-acetylphenyl)phenothiazine |
| - | N-acetyl phenothiazine dioxide |
| - | Phenothiazine S-oxide |
| - | N-phosphoryl phenothiazine |
| - | Benzonitrile |
| - | Acetophenone |
Electrochemical Behavior and Redox Processes
Cyclic Voltammetry Studies of the Compound
Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine. A typical cyclic voltammogram of this compound would be expected to display distinct electrochemical events in both the anodic (positive potential) and cathodic (negative potential) regions. The anodic scan reveals the oxidation of the electron-rich phenothiazine (B1677639) nucleus, while the cathodic scan shows the reduction of the electron-deficient nitrophenyl groups. This amphoteric redox nature is a direct consequence of its constituent moieties.
The anodic behavior of this compound is centered on the phenothiazine core. Phenothiazine and its derivatives are well-known to undergo a reversible one-electron oxidation to form a stable cation radical. researchgate.netcdnsciencepub.comrsc.org The mechanism involves the removal of an electron from the heterocyclic system, which is rich in π-electrons, leading to the formation of the corresponding radical cation (PTZ•+).
The primary oxidation process can be represented as: PTZ → PTZ•+ + e-
A second oxidation step, leading to an unstable dication, may occur at higher potentials but is typically irreversible. researchgate.netuky.edu The presence of the two potent electron-withdrawing 4-nitrophenyl groups at the 3 and 7 positions has a profound impact on the oxidation potential. These groups decrease the electron density on the phenothiazine ring system, making it more difficult to remove an electron. mdpi.com Consequently, the oxidation potential of this compound is shifted to a more positive value compared to unsubstituted 10H-phenothiazine. This shift reflects the energy required to overcome the stabilizing effect of the electron-withdrawing substituents. mdpi.com
| Compound | Process | Typical Potential (V vs. Fc/Fc+) | Characteristics |
|---|---|---|---|
| 10H-Phenothiazine (unsubstituted) | PTZ ⇌ PTZ•+ + e- | ~ +0.1 to +0.3 V | Reversible, one-electron |
| This compound | PTZ ⇌ PTZ•+ + e- | > +0.5 V (Estimated) | Reversible, one-electron |
The cathodic processes of this compound are associated with the reduction of the two nitro (NO₂) groups. The electrochemical reduction of aromatic nitro compounds is a well-documented process. acs.orgwikipedia.org In aprotic solvents, the reduction typically proceeds in a stepwise manner. The first step is a reversible, one-electron transfer to form a stable nitro radical anion. researchgate.netnih.gov
The mechanism for the first reduction can be written as: Ar-NO₂ + e- ⇌ [Ar-NO₂]•-
Given the presence of two nitrophenyl groups in the molecule, two successive one-electron reduction waves are expected in the cyclic voltammogram. The first wave corresponds to the formation of the radical anion, and the second, at a more negative potential, corresponds to the formation of a di-radical anion or the further reduction of the first radical anion. The exact potentials depend on the solvent and electrolyte but are characteristic of nitrophenyl moieties. Further reduction to hydroxylamine (B1172632) or amine derivatives typically involves multiple electrons and protons and is often irreversible. acs.orgmdpi.com
| Process | Typical Potential (V vs. Fc/Fc+) | Characteristics |
|---|---|---|
| First Reduction: Formation of Radical Anion | ~ -0.8 to -1.2 V | Reversible, one-electron |
| Second Reduction: Formation of Di-radical Anion | ~ -1.1 to -1.5 V | Quasi-reversible, one-electron |
Formation and Stability of Radical Cation Species
Upon one-electron oxidation, this compound forms a radical cation. The stability of this species is a hallmark of the phenothiazine class of compounds. acs.orgmdpi.com The unpaired electron and positive charge are delocalized over the entire π-conjugated system of the phenothiazine heterocycle. The planarity of the phenothiazine radical cation is generally greater than that of its neutral parent, which facilitates this delocalization. rsc.org
The electron-withdrawing nitrophenyl groups influence the electronic structure and stability of the radical cation. While they make the initial formation of the radical cation more difficult (higher potential), they can contribute to its kinetic stability by further delocalizing the positive charge through resonance. However, the increased electrophilicity of the radical cation due to these substituents can also render it more susceptible to decomposition via nucleophilic attack, making its stability highly dependent on the purity and nature of the solvent and electrolyte system. documentsdelivered.comnih.gov
Formation and Stability of Radical Anion Species
The cathodic reduction of this compound leads to the formation of a radical anion species. The first electron is accepted into the lowest unoccupied molecular orbital (LUMO), which is primarily localized on one of the nitrophenyl moieties. The resulting radical anion, [Ar-NO₂]•-, is generally stable, especially in aprotic solvents, due to the effective delocalization of the negative charge across the nitro group and the adjacent aromatic ring. researchgate.netacs.org The stability of this species allows it to be readily observed and characterized by cyclic voltammetry, where it presents as a reversible redox couple. nih.gov The half-life of nitrophenyl radical anions can be on the order of seconds, sufficient for detailed electrochemical analysis. nih.gov
Electron Transfer Kinetics and Thermodynamics
The thermodynamics of the redox processes are given by their formal potentials, as discussed above. The kinetics of the electron transfer relate to the rate at which electrons move between the electrode and the molecule. For phenothiazine derivatives, the initial one-electron oxidation to the radical cation is typically a fast and electrochemically reversible process. researchgate.netrsc.org This is indicative of a rapid heterogeneous electron transfer rate constant (k⁰). Similarly, the one-electron reduction of the nitro group to its radical anion is also known to be kinetically facile in aprotic media. The complex kinetics often observed in phenothiazine systems are usually associated with subsequent chemical reactions (e.g., polymerization or decomposition) rather than the initial electron transfer itself. researchgate.net
Representative kinetic data for related systems suggest that the electron transfer processes for this compound are likely to be efficient.
| Redox Process | Typical Heterogeneous Rate Constant (k⁰) |
|---|---|
| PTZ / PTZ•+ | 10⁻² to 10⁻⁴ cm s⁻¹ |
| Ar-NO₂ / [Ar-NO₂]•- | Generally fast and reversible in aprotic media |
Role of Nitrophenyl Groups in Modulating Redox Potentials
The two 4-nitrophenyl groups at the 3 and 7 positions are the primary modulators of the electrochemical behavior of the parent phenothiazine core. Their role is twofold:
Anodic Potential Shift : As strong electron-withdrawing groups, they significantly lower the energy of the highest occupied molecular orbital (HOMO) of the phenothiazine system. This stabilization means that more energy is required to remove an electron during oxidation. As a result, the anodic oxidation potential is shifted to more positive values compared to unsubstituted phenothiazine, a well-established effect of electron-withdrawing substituents. mdpi.comrsc.org
Introduction of Reducible Centers : The nitrophenyl groups introduce low-lying LUMOs into the molecular orbital framework. These orbitals can readily accept electrons, making the compound susceptible to reduction at experimentally accessible negative potentials. This imparts amphoteric redox character to the molecule, allowing it to act as both an electron donor (from the phenothiazine core) and an electron acceptor (at the nitrophenyl groups). researchgate.net This dual functionality is a key feature of donor-acceptor molecules designed for applications in materials science.
Electrochemical Polymerization Capabilities
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the electrochemical polymerization of this compound. Research on the electropolymerization of phenothiazine derivatives has historically focused on compounds with either unsubstituted or electron-donating groups at the 3 and 7 positions. These substitutions are known to facilitate the formation of stable polymer films on electrode surfaces.
The general mechanism for the electropolymerization of phenothiazine and its derivatives involves the initial oxidation of the phenothiazine core to a cation radical. Subsequent coupling reactions between these radical species lead to the growth of a polymer chain. This process is often monitored using techniques such as cyclic voltammetry, where the growth of new redox peaks with successive potential cycles indicates polymer film deposition.
However, the presence of two strongly electron-withdrawing 4-nitrophenyl groups at the 3 and 7 positions of the phenothiazine core in this compound is expected to significantly influence its electrochemical behavior. Electron-withdrawing substituents typically increase the oxidation potential of the phenothiazine ring, making the initial and crucial cation radical formation more difficult. This increased oxidation potential could potentially impede or prevent the electrochemical polymerization process under conditions typically used for other phenothiazine derivatives.
While studies on various other substituted phenothiazines exist, the specific electrochemical polymerization capabilities of this compound remain an uninvestigated area of research according to the available data. Therefore, no detailed research findings or data tables regarding its electrochemical polymerization can be provided at this time. Further experimental investigation would be required to determine if this compound can be electropolymerized and to characterize the properties of the resulting polymer.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules. For a molecule with the complexity of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, advanced NMR techniques are indispensable for assigning the full range of proton (¹H) and carbon-¹³ (¹³C) signals and for probing its conformational dynamics.
Two-dimensional (2D) NMR experiments are critical for deciphering the intricate spin systems present in this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for complete spectral assignment.
COSY: This experiment would reveal the ¹H-¹H coupling network, allowing for the identification of adjacent protons within the phenothiazine (B1677639) core and the 4-nitrophenyl rings. For instance, the characteristic AB spin systems of the disubstituted benzene (B151609) rings of the phenothiazine and the AA'BB' systems of the 4-nitrophenyl groups would be readily identified.
HSQC: This technique correlates directly bonded ¹H and ¹³C nuclei. It would be instrumental in assigning the chemical shifts of the carbon atoms of the phenothiazine and nitrophenyl rings based on the previously assigned proton signals.
HMBC: This experiment detects longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the 4-nitrophenyl groups and the phenothiazine core at the C3 and C7 positions. For example, correlations between the protons on the nitrophenyl rings and the C3/C7 carbons of the phenothiazine skeleton would provide definitive proof of the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| Phenothiazine H1, H9 | 7.0-7.4 | 117-120 | Protons ortho to the sulfur atom. |
| Phenothiazine H2, H8 | 7.3-7.6 | 125-128 | Protons meta to the sulfur and ortho to the substituted positions. |
| Phenothiazine H4, H6 | 7.3-7.6 | 125-128 | Protons ortho to the nitrogen atom. |
| Phenothiazine NH | 8.3-8.6 | - | The N-H proton signal is typically a broad singlet. |
| 4-Nitrophenyl H (ortho to NO₂) | 8.2-8.4 | 124-126 | Strong deshielding effect of the nitro group. |
| 4-Nitrophenyl H (meta to NO₂) | 7.8-8.0 | 129-131 | Less deshielded compared to ortho protons. |
| Phenothiazine C3, C7 | - | 135-140 | Carbon atoms bearing the nitrophenyl substituents. |
| Phenothiazine C4a, C5a | - | 125-128 | Quaternary carbons adjacent to the nitrogen atom. |
| Phenothiazine C10a, C11a | - | 142-145 | Quaternary carbons adjacent to the sulfur atom. |
| 4-Nitrophenyl C (ipso to NO₂) | - | 147-150 | Quaternary carbon attached to the nitro group. |
Note: These are predicted values based on known data for phenothiazine and nitrophenyl derivatives and may vary based on experimental conditions.
The phenothiazine ring system is not planar and exists in a folded "butterfly" conformation. The central thiazine (B8601807) ring can undergo a conformational inversion process. Dynamic NMR (DNMR) spectroscopy, specifically through variable-temperature (VT) NMR studies, can be used to investigate the energetics of this ring-flipping process.
At room temperature, if the ring inversion is fast on the NMR timescale, the protons on the phenothiazine core may appear as averaged, sharp signals. As the temperature is lowered, the rate of inversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals corresponding to the non-equivalent axial and equatorial protons would broaden and eventually decoalesce into separate signals for the "frozen" conformers. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this conformational inversion can be calculated, providing valuable information about the molecule's flexibility and steric interactions. The bulky 4-nitrophenyl substituents at the 3 and 7 positions are expected to influence this energy barrier.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the phenothiazine core and the nitro groups.
N-H Stretch: A sharp absorption band in the IR spectrum between 3300 and 3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the secondary amine in the phenothiazine ring.
Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the aromatic rings.
NO₂ Stretches: The two nitro groups are strong absorbers in the IR spectrum. Two distinct and strong bands would be expected: one for the asymmetric stretching vibration (νas) typically in the range of 1500-1575 cm⁻¹, and another for the symmetric stretching vibration (νs) in the range of 1330-1370 cm⁻¹. clockss.org The positions of these bands can be sensitive to the electronic environment.
C=C Aromatic Stretches: Several bands in the 1450-1600 cm⁻¹ region would be due to the C=C stretching vibrations within the aromatic rings.
C-N Stretches: The stretching vibrations of the C-N bonds of the phenothiazine and the C-NO₂ groups would appear in the fingerprint region (below 1400 cm⁻¹).
C-S Stretches: The C-S stretching vibrations of the thiazine ring are typically weak and appear in the 600-800 cm⁻¹ region of the IR spectrum.
Table 2: Key Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|---|
| N-H | Stretching | 3300-3400 | Weak/Not Observed | Medium, Sharp (IR) |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 | Weak-Medium |
| NO₂ | Asymmetric Stretch | 1500-1575 | 1500-1575 | Strong (IR), Medium (Raman) |
| NO₂ | Symmetric Stretch | 1330-1370 | 1330-1370 | Strong (IR), Strong (Raman) |
| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 | Medium-Strong |
| C-N | Stretching | 1250-1350 | 1250-1350 | Medium |
While IR spectroscopy is dependent on a change in the dipole moment, Raman spectroscopy relies on a change in the polarizability of the molecule during a vibration. This makes Raman an excellent complementary technique. For instance, the symmetric vibrations of the largely symmetric 4-nitrophenyl groups would be expected to give rise to strong signals in the Raman spectrum. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) can provide information about the collective vibrational modes of the entire molecule, including the "butterfly" bending motion of the phenothiazine core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)
High-resolution mass spectrometry (HRMS) would be used to determine the accurate molecular weight of this compound, allowing for the confirmation of its elemental composition. Beyond this, tandem mass spectrometry (MS/MS) techniques can be employed to study the fragmentation pathways of the molecule, which provides valuable structural information.
Upon ionization, typically by electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. In MS/MS experiments, this molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.
Predicted Fragmentation Pathways:
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da). This would result in a significant fragment ion at [M-46]⁺.
Cleavage of the C-N bond: The bond connecting the nitrophenyl ring to the phenothiazine core could cleave, leading to the formation of a nitrophenyl cation ([C₆H₄NO₂]⁺, m/z 122) or a phenothiazine radical cation with one nitrophenyl substituent.
Ring Cleavage of Phenothiazine: The central thiazine ring can undergo fragmentation, often involving the loss of sulfur (S, 32 Da) or hydrogen sulfide (B99878) (H₂S, 34 Da) from the molecular ion or subsequent fragment ions.
Loss of H: Loss of a hydrogen atom from the N-H group is also a plausible initial fragmentation step.
By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's connectivity and the relative strengths of its chemical bonds can be constructed, further corroborating the structure determined by NMR.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For phenothiazine derivatives, this method provides critical insights into the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, extensive studies on closely related analogues, such as 3,7-dinitro-10H-phenothiazine derivatives, provide a robust model for its expected solid-state structure. mdpi.com
The phenothiazine core is intrinsically non-planar and adopts a characteristic folded or "butterfly" conformation. mdpi.comresearchgate.net This bending occurs along the axis connecting the central nitrogen and sulfur atoms. This non-planarity is a result of the steric and electronic properties inherent to the tricyclic system and is not merely an artifact of crystal packing forces. mdpi.com
The degree of folding can be quantified by the dihedral angle between the two lateral benzene rings. In a related phenothiazine derivative, this folding angle was determined to be 153.87°. Further detail on the conformation of the central ring is provided by the bending angles involving the sulfur (ΘS) and nitrogen (ΘN) atoms. For instance, in the structurally analogous compound 3,7-dinitro-10H-phenothiazine 5-oxide, these angles have been experimentally determined, providing a strong basis for the expected conformation of this compound. mdpi.com
| Parameter | Value | Description |
|---|---|---|
| Sulfur Bending Angle (ΘS) | 98.31° | The bending angle at the sulfur atom in the central ring. |
| Nitrogen Bending Angle (ΘN) | 124.47° | The bending angle at the nitrogen atom in the central ring. |
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In nitro-substituted phenothiazine derivatives, the crystal packing is often stabilized by numerous C-H···O hydrogen bonds involving the hydrogen atoms on the aromatic rings and the oxygen atoms of the nitro groups. mdpi.com
A significant feature in the crystal packing of some related phenothiazine oxides is the notable absence of direct π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com The inherent bent "butterfly" shape of the phenothiazine core, potentially enhanced by the presence of bulky substituents, can hinder the face-to-face parallel arrangement required for efficient π-π stacking. This suppression of molecular aggregation is crucial in the design of materials for optoelectronic applications, as it can reduce non-radiative energy loss. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Phenothiazines are well-regarded for their electron-donating properties and their ability to undergo reversible one-electron oxidation to form remarkably stable radical cations. acs.orgnih.gov This makes Electron Paramagnetic Resonance (EPR) spectroscopy an indispensable tool for studying the electronic structure of these open-shell species. The radical cation of this compound, formed by removing an electron from the nitrogen lone pair, would be paramagnetic and thus EPR-active.
The EPR spectrum provides key information through its g-value and hyperfine coupling pattern. The g-value is a dimensionless constant that is characteristic of the radical's electronic environment. For phenothiazine-based radical cations, the g-value is typically close to that of a free electron (~2.0023), with slight variations depending on spin-orbit coupling. Studies on related N-phenylphenothiazine radical cations have reported g-values around 2.003, which is indicative of the unpaired electron's spin density being primarily localized on the central nitrogen atom. mdpi.com
The hyperfine structure of the spectrum arises from the interaction (coupling) of the unpaired electron with magnetic nuclei, most notably the ¹⁴N nucleus (nuclear spin I=1) of the central nitrogen atom. This coupling would be expected to split the EPR signal into a characteristic triplet pattern. Further, weaker couplings to the nitrogen nuclei of the two 4-nitrophenyl groups and to various protons on the aromatic rings could lead to a more complex, but highly informative, splitting pattern.
| Parameter | Typical Value | Significance |
|---|---|---|
| g-value | ~2.003 | Indicates the localization of the unpaired electron primarily on the nitrogen atom of the phenothiazine core. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of phenothiazine (B1677639) derivatives, offering a balance between accuracy and computational cost.
The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. The phenothiazine core is not planar; instead, it adopts a characteristic "butterfly" or folded conformation. mdpi.comnih.gov This non-planar structure arises from the puckering of the central thiazine (B8601807) ring. mdpi.com
In computational studies of related phenothiazine derivatives, geometry optimization typically reveals a dihedral angle between the two benzo rings of approximately 150-160°. For instance, a crystallographic study of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine reported a dihedral angle of 153.87°. nih.gov For 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, the optimized structure is expected to retain this central fold. The two 4-nitrophenyl substituents at the 3 and 7 positions will be twisted out of the plane of the benzo rings to which they are attached. This twisting is a result of steric hindrance and is crucial in determining the extent of electronic communication between the phenothiazine donor core and the nitrophenyl acceptor wings.
| Parameter | Expected Value/Conformation | Reference/Justification |
|---|---|---|
| Phenothiazine Core Conformation | Non-planar, "Butterfly" shape | Characteristic of the phenothiazine ring system. mdpi.comnih.gov |
| Dihedral Angle (between benzo rings) | ~150-160° | Based on values for similar phenothiazine derivatives. nih.gov |
| Nitrophenyl Group Orientation | Twisted relative to the phenothiazine plane | Minimization of steric hindrance. |
The electronic properties of the molecule are largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The phenothiazine moiety is a well-known, strong electron-donating group due to the presence of electron-rich nitrogen and sulfur heteroatoms. nih.govnih.gov Conversely, the 4-nitrophenyl group is a potent electron-withdrawing (acceptor) group.
This arrangement makes this compound a classic D-A-D (Donor-Acceptor-Donor) type quadrupolar molecule.
HOMO: DFT calculations are expected to show the HOMO electron density predominantly localized on the electron-rich phenothiazine core.
LUMO: The LUMO electron density is predicted to be concentrated on the two electron-withdrawing 4-nitrophenyl groups.
| Orbital | Predicted Localization | Impact on Properties |
|---|---|---|
| HOMO | Phenothiazine core (Donor) | Governs the molecule's ability to donate electrons. |
| LUMO | 4-Nitrophenyl groups (Acceptors) | Governs the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔEH-L) | Relatively small | Leads to absorption at longer wavelengths and facilitates intramolecular charge transfer. researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution across a molecule. It helps in predicting how a molecule will interact with other species and identifies regions prone to electrophilic and nucleophilic attack. mdpi.com
For this compound, the MEP map would be characterized by:
Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be located around the highly electronegative oxygen atoms of the nitro groups. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): This region, indicating an electron deficiency, would likely be found near the hydrogen atoms of the aromatic rings.
The MEP map visually confirms the D-A-D nature of the molecule, highlighting the strong polarization induced by the nitro substituents.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and simulating electronic absorption spectra. ulakbim.gov.trmdpi.com
TD-DFT calculations can predict the vertical excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities) of electronic transitions. mdpi.com The simulated spectrum for this compound is expected to show two main types of absorption bands:
High-Energy Bands: In the UV region, transitions corresponding to localized π-π* excitations within the phenothiazine and nitrophenyl aromatic systems would appear. These typically have high oscillator strengths.
Lower-Energy Band: A broad and intense band at a longer wavelength (in the visible region) is predicted. This band is of primary interest and corresponds to the intramolecular charge transfer (ICT) transition.
The position and intensity of the ICT band are highly sensitive to solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, this band is expected to shift to longer wavelengths (a bathochromic shift).
Analysis of the molecular orbitals involved in each calculated electronic transition confirms its nature. For this compound, the key transition responsible for its color would be the HOMO → LUMO excitation. As established by the FMO analysis, this involves the transfer of electron density from the phenothiazine donor core to the nitrophenyl acceptor units. nih.govacs.org This is a classic intramolecular charge transfer (ICT) transition.
The efficiency of this ICT is influenced by the degree of electronic coupling between the donor and acceptor moieties, which in turn depends on the torsional angle between the nitrophenyl groups and the phenothiazine backbone. The near-planar geometry in some related donor-acceptor phenothiazines is attributed to strong ICT interactions. nih.gov Such ICT character is fundamental to the application of these dyes in fields like nonlinear optics and photovoltaics. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects that govern the behavior of a molecule in different environments.
As of the latest available research, specific molecular dynamics simulation studies focusing exclusively on this compound have not been reported in publicly accessible literature. Such studies, were they to be conducted, could offer significant insights into the flexibility of the phenothiazine core, the rotational freedom of the 4-nitrophenyl substituents, and the molecule's interactions with solvents or biological macromolecules. This information would be crucial for applications in materials science and medicinal chemistry.
Prediction of Spectroscopic Parameters
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, offering a means to interpret and complement experimental data.
The prediction of infrared (IR) and Raman spectra through computational means can aid in the structural elucidation and vibrational mode assignment of molecules. These calculations typically involve geometry optimization of the molecule followed by a frequency calculation at a specific level of theory.
There are currently no specific published theoretical studies detailing the predicted IR and Raman vibrational frequencies for this compound. A computational investigation would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to yield a set of vibrational modes and their corresponding intensities. Such a theoretical spectrum would be instrumental in assigning the peaks observed in experimental IR and Raman measurements.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry, assisting in the confirmation of molecular structures.
Detailed computational studies predicting the 1H and 13C NMR chemical shifts for this compound are not available in the current body of scientific literature. A theoretical prediction would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, which are then converted into chemical shifts relative to a standard (e.g., tetramethylsilane).
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials. The key parameters of interest include the first and second hyperpolarizabilities (β and γ, respectively). The presence of electron-donating (phenothiazine core) and electron-accepting (nitrophenyl groups) moieties connected through a π-conjugated system in this compound suggests it may possess significant NLO properties.
However, specific computational studies that calculate the nonlinear optical properties of this compound are not documented in the available literature. Theoretical investigations into the NLO properties of this molecule would likely involve DFT calculations to determine the dipole moment, polarizability, and hyperpolarizabilities. For a molecule with its structural characteristics, a significant intramolecular charge transfer from the phenothiazine unit to the nitrophenyl groups upon excitation would be expected, which is a key factor for a large second-order NLO response.
For illustrative purposes, a study on the closely related compound, 3,7-dinitro-10H-phenothiazine 5-oxide, demonstrated through TD-DFT calculations that the S0→S1 transition has a charge transfer nature, primarily from the sulfur atom to the nitro groups. mdpi.com This finding in a similar molecular framework supports the potential for significant NLO activity in this compound.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. Advances in computational chemistry have enabled researchers to simulate reaction pathways and optimize reaction conditions. jmedchem.com
To date, there are no specific theoretical studies in the published literature that investigate the reaction mechanisms and pathways directly involving this compound. Such studies could, for example, explore its synthesis via Ullmann condensation or Buchwald-Hartwig amination, or its reactivity in oxidation or substitution reactions. Computational modeling could help in understanding the regioselectivity of reactions and the stability of intermediates, thereby guiding synthetic efforts.
Structure Property Relationships and Design Principles
Influence of 4-Nitrophenyl Groups on Electronic and Photophysical Properties
The introduction of 4-nitrophenyl substituents at the 3 and 7 positions of the phenothiazine (B1677639) ring system profoundly alters its inherent electronic and photophysical behavior. Phenothiazine itself is an electron-rich heterocyclic compound known for its electron-donating capabilities, stemming from the nitrogen and sulfur heteroatoms. rsc.orgossila.combohrium.com The addition of the nitrophenyl groups introduces powerful electron-withdrawing elements, creating a molecule with a significant intramolecular charge-transfer (ICT) character.
The nitro group (NO₂) is a potent electron-withdrawing group (EWG). nih.gov When positioned on the phenyl rings attached to the phenothiazine core, these groups exert a strong inductive and resonance effect, pulling electron density away from the central phenothiazine tricycle. This electron-withdrawing effect has several key consequences:
Energy Level Modulation : The primary impact is the stabilization and lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. rsc.orgrsc.org The electron-donating phenothiazine core largely determines the Highest Occupied Molecular Orbital (HOMO), while the electron-accepting nitrophenyl moieties predominantly influence the LUMO. rsc.org This reduction in the LUMO energy decreases the HOMO-LUMO energy gap, which typically results in a red-shift (a shift to longer wavelengths) in the compound's absorption spectrum compared to unsubstituted phenothiazine. rsc.org
Enhanced Emission : While the nitro group is often considered a fluorescence quencher, its incorporation into the phenothiazine scaffold can paradoxically lead to enhanced emission. rsc.orgnih.gov In the parent phenothiazine, fluorescence is weak because the electronic transitions are partially forbidden, involving orbitals with mixed sulfur nonbonding (n) and π* character. nih.gov Strong EWGs like the nitro group lower the energy of the sulfur's lone-pair electrons, suppressing this n-π* mixing in the LUMO. nih.gov This allows the allowed π-π* transition to become dominant, leading to a significant increase in the photoluminescence quantum yield (PLQY). rsc.orgnih.gov For instance, 3-nitrophenothiazine has been reported to achieve a PLQY of up to 100% in nonpolar solvents. nih.gov
Aromaticity and Charge Transfer : The electron-withdrawing nature of the 4-nitrophenyl groups promotes intramolecular charge transfer from the electron-rich phenothiazine donor to the electron-deficient nitrophenyl acceptors upon photoexcitation. nih.gov This ICT character is a defining feature of the molecule's excited state. The aromaticity of the phenothiazine core is maintained, but the electron density across the entire π-conjugated system is significantly redistributed, influencing its reactivity and intermolecular interactions. The 3 and 7 positions are the most reactive sites for electrophilic substitution on the phenothiazine ring due to the electron-donating effect of the nitrogen atom, making this substitution pattern synthetically accessible. nih.govmdpi.com
The attachment of the bulky phenyl groups at the 3 and 7 positions can influence the degree of this folding. The dihedral angle (the angle of twist) between the plane of the phenothiazine rings and the attached phenyl rings is a critical parameter. A smaller dihedral angle would imply a more planar, conjugated system, facilitating more effective electronic communication between the donor and acceptor moieties. nih.gov However, steric hindrance between hydrogen atoms on the phenothiazine and the phenyl rings often forces a twisted conformation. This twist can electronically decouple the donor and acceptor units to some extent, which modulates the ICT and, consequently, the photophysical properties.
Correlation between Molecular Conformation and Optoelectronic Behavior
The non-planar, butterfly-shaped conformation of the phenothiazine core is one of its most defining features. rsc.orgossila.com This bent structure plays a critical role in determining the material's properties in the solid state by impeding the close π-π stacking that often leads to aggregation-caused quenching of fluorescence in planar aromatic molecules. bohrium.comnih.gov
The existence of different conformers, particularly in N-aryl phenothiazines, known as "quasi-axial" and "quasi-equatorial" conformers, can significantly influence the optoelectronic properties. rsc.org For 3,7-disubstituted phenothiazines, the conformation affects how the substituents are oriented in space, which in turn impacts crystal packing and intermolecular interactions. This can lead to phenomena like mechanofluorochromism, where the emission color changes in response to mechanical stimuli like grinding, which alters the molecular packing and conformation in the solid state. rsc.org The planarity of the molecule is a key factor; a more planar structure can enhance resonance and charge transfer speeds. nih.gov
Effects of Tautomerism on Molecular Properties (if applicable)
For 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, tautomerism involving the N-H proton is not a prominent or widely reported phenomenon under normal conditions. The hydrogen atom is stably located on the nitrogen, and there are no readily accessible, low-energy tautomeric forms. While some complex phenothiazine derivatives can exhibit tautomerism, particularly those involving phosphate (B84403) groups, it is not considered a significant factor influencing the fundamental molecular properties of this specific compound. nih.gov
Systematic Structural Modifications to Tune Properties (e.g., changing nitro group position, adding other substituents)
The electronic and photophysical properties of 3,7-diarylphenothiazines can be systematically tuned through structural modifications. This "molecular engineering" approach allows for the rational design of materials with tailored characteristics. rsc.org
Varying Electron-Withdrawing Strength : Replacing the nitro groups with other EWGs of varying strengths provides a clear method for tuning properties. For example, substituting the strongly withdrawing -NO₂ group with a moderately withdrawing cyano (-CN) or aldehyde (-CHO) group would result in a smaller decrease in the LUMO energy. nih.govrsc.org This would lead to a blue-shift in absorption and emission spectra compared to the nitro-substituted compound.
Introducing Electron-Donating Groups : Conversely, replacing the nitrophenyl groups with moieties containing electron-donating groups (EDGs), such as methoxy (B1213986) (-OMe) or amines, would raise the HOMO energy level and decrease the electron-accepting character of the substituents. nih.gov This would fundamentally change the molecule from a donor-acceptor type to a more strongly electron-donating system.
The following table, based on data for related 3-substituted phenothiazines, illustrates how different functional groups can tune the photophysical properties.
| Compound Structure | Substituent Group at 3-position | Group Type | Effect on Emission | Reported PLQY (in nonpolar solvent) |
|---|---|---|---|---|
| PTZ-H | -H (Parent Phenothiazine) | Neutral | Very Weak | <1% nih.gov |
| PTZ-OMe | -OCH₃ (Methoxy) | Electron-Donating (EDG) | Weak | ~1% nih.gov |
| PTZ-CN | -CN (Cyano) | Electron-Withdrawing (EWG) | Enhanced | ~56% nih.gov |
| PTZ-NO₂ | -NO₂ (Nitro) | Strong Electron-Withdrawing (EWG) | Strongly Enhanced | ~100% nih.gov |
Data is illustrative of the general trend for 3-substituted phenothiazines as reported in the literature. nih.gov
This systematic approach, starting from precursor molecules like 3,7-dibromo-10H-phenothiazine and using cross-coupling reactions like the Suzuki coupling, allows for the synthesis of a wide library of 3,7-diaryl phenothiazine derivatives with finely tuned optoelectronic behaviors for various applications. nih.govresearchgate.net
Applications in Advanced Materials Science and Technology
Organic Optoelectronics
The inherent donor-acceptor structure of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine makes it a theoretical candidate for applications in organic optoelectronics. The phenothiazine (B1677639) core provides strong electron-donating capabilities and a non-planar "butterfly" conformation that can help to prevent intermolecular aggregation, a common issue that can quench luminescence and hinder charge transport in thin films. The terminal nitro-phenyl groups act as strong acceptors, which can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO) and its charge transfer characteristics.
Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, molecules with a D-A structure like this compound are investigated for their potential use as emissive dopants or host materials. The intramolecular charge transfer characteristics can lead to efficient electroluminescence. The separation of the HOMO on the donor (phenothiazine) and the LUMO on the acceptor (nitrophenyl units) can be tuned to achieve emission in different parts of the visible spectrum. However, specific research documenting the fabrication and performance of OLED devices utilizing this particular compound, including data on efficiency, color coordinates, and stability, is not available in the reviewed literature.
Dye-Sensitized Solar Cells (DSSCs)
Phenothiazine derivatives have been extensively studied as sensitizer (B1316253) dyes in DSSCs. Their strong electron-donating nature is ideal for injecting electrons into the semiconductor (e.g., TiO2) conduction band upon photoexcitation. The non-planar structure of the phenothiazine unit is advantageous as it can suppress the formation of dye aggregates on the semiconductor surface, which would otherwise impair device efficiency. For this compound to function as a DSSC dye, it would typically require an anchoring group (like a carboxylic or cyanoacrylic acid) to bind to the semiconductor surface, which is not present in its structure. While it could potentially be used as a building block for a larger dye molecule, there is no specific performance data, such as power conversion efficiency (PCE), short-circuit current density (Jsc), or open-circuit voltage (Voc), reported for DSSCs based on this compound.
Organic Field-Effect Transistors (OFETs)
The charge-transporting capabilities of phenothiazine-based materials make them of interest for OFETs, typically as the p-type (hole-transporting) semiconductor in the active channel. The ability of the phenothiazine core to be oxidized to a stable radical cation is key to this function. The performance of an OFET is highly dependent on the molecular packing in the solid state. While the butterfly shape of phenothiazine can be beneficial in other applications, it can sometimes disrupt the close π-π stacking required for efficient charge mobility in OFETs. There is currently a lack of published research detailing the use and measured charge carrier mobility of this compound in OFET devices.
Chemosensing and Sensing Platforms
The photophysical properties of donor-acceptor molecules, such as changes in fluorescence or absorption upon interaction with an analyte, make them suitable for chemosensing applications. The electron-rich phenothiazine unit and electron-deficient nitrophenyl groups could be sensitive to changes in their chemical environment.
Electrochemical Sensors
The phenothiazine core is redox-active, meaning it can be reversibly oxidized and reduced. This property is the basis for its potential use in electrochemical sensors. The presence of an analyte could interact with the molecule, causing a measurable change in its redox potential or current response. However, specific studies employing this compound as an electrochemical sensor, including details on its selectivity, sensitivity, or detection limits for specific analytes, have not been identified.
Optical Sensors
Molecules with strong intramolecular charge transfer characteristics often exhibit fluorescence that is sensitive to the polarity of their environment (solvatochromism). This property can be harnessed for optical sensing. An analyte binding to the molecule could alter the local environment or the electronic properties of the donor or acceptor units, leading to a detectable change in the color or intensity of its fluorescence. While the structure of this compound suggests it could be a candidate for a fluorescent probe, there is no specific research available that details its application as an optical sensor for any particular target analyte.
Redox Flow Batteries and Energy Storage Devices (as redox-active components)
Phenothiazine and its derivatives are recognized as highly promising redox-active materials for non-aqueous redox flow batteries (NAORFBs) due to their stable and reversible electrochemical behavior. nih.gov A key objective in the design of catholyte (positive electrolyte) materials for NAORFBs is to achieve a high redox potential to maximize the battery's output voltage and energy density. chemrxiv.org
Research has established that molecular engineering of the phenothiazine core, particularly through substitution at the 3 and 7 positions, is an effective strategy to modulate its electronic properties and increase its oxidation potential. chemrxiv.orgchemrxiv.org Introducing electron-withdrawing groups at these positions makes the phenothiazine core more difficult to oxidize, thereby shifting its redox potential to more positive values. chemrxiv.org
In the case of this compound, the two 4-nitrophenyl groups are powerful electron-withdrawing substituents. Their presence is expected to significantly increase the redox potential of the phenothiazine core compared to the unsubstituted molecule. This tailored electronic structure makes it a prime candidate for use as a high-potential catholyte material in energy storage devices. While extensive research has been conducted on various 3,7-substituted phenothiazines, specific studies detailing the performance of this compound in a redox flow battery are not extensively documented in publicly available literature. However, the foundational principles of molecular design strongly support its potential in this application.
Table 1: Effect of Substitution on the Oxidation Potential of Phenothiazine Derivatives
| Compound | Substituent(s) | First Oxidation Potential (V vs. Fc/Fc+) | Reference |
|---|---|---|---|
| N-Ethylphenothiazine (EPT) | N-ethyl | ~0.3 V | chemrxiv.org |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | 3,7-bis(MEEO) + N-ethyl | 0.65 V | chemrxiv.orgchemrxiv.org |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | Complex N-chain and 3,7-substituents | 1.12 V | chemrxiv.org |
| This compound | 3,7-bis(4-nitrophenyl) | (Expected to be high) | - |
Note: This table provides comparative data for illustrative purposes. The potential for this compound is an educated projection based on established chemical principles.
Photocatalysis
Phenothiazine derivatives are widely utilized as organic photoredox catalysts, capable of absorbing visible light and facilitating a variety of chemical transformations. researchgate.netnih.gov Their photocatalytic activity stems from their ability to be excited to a state where they can readily accept or donate electrons, initiating a catalytic cycle. The electronic properties of the phenothiazine core, including its absorption spectrum and the redox potentials of its excited state, can be finely tuned by chemical modification. researchgate.net
The introduction of substituents at the 3 and 7 positions has been shown to be a viable strategy for modifying the photocatalytic properties of phenothiazines. researchgate.net For this compound, the strong electron-withdrawing nature of the nitrophenyl groups is anticipated to create a molecule with distinct photophysical properties. These properties include:
A Red-Shifted Absorption Spectrum: The extended π-conjugation and intramolecular charge-transfer character would likely shift the molecule's light absorption to longer wavelengths, allowing for the use of a broader range of the visible spectrum.
Modified Excited-State Redox Potentials: The substituents would alter the energy levels of the frontier molecular orbitals, thereby changing the oxidizing and reducing power of the molecule in its excited state.
These features suggest that this compound could serve as a potent photocatalyst for various organic reactions, such as oxidative coupling or polymerization. researchgate.net However, specific research focused on the application and efficacy of this particular compound as a photocatalyst remains a developing area.
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. A common molecular design strategy for creating organic NLO materials is to connect a strong electron donor to a strong electron acceptor through a π-conjugated system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key determinant of a molecule's NLO response.
This compound embodies an acceptor-π-donor-π-acceptor (A-π-D-π-A) motif. The central phenothiazine ring acts as a potent electron donor, while the two terminal 4-nitrophenyl groups function as strong electron acceptors. nih.gov This symmetrical push-pull structure is expected to give rise to a large change in dipole moment upon electronic excitation, a prerequisite for significant third-order NLO activity. The near-planar geometry that can be adopted by such molecules further enhances ICT interactions between the donor and acceptor units. nih.gov While the theoretical framework strongly suggests its potential, experimental measurements of the NLO properties (e.g., hyperpolarizability) of this compound have not been widely reported.
Table 2: Key Molecular Features for NLO Activity
| Feature | Role in NLO Properties | Presence in this compound |
|---|---|---|
| Electron Donor | Provides electrons for charge transfer. | Yes (Phenothiazine core) |
| Electron Acceptor | Attracts electrons, creating a dipole. | Yes (Two 4-nitrophenyl groups) |
| π-Conjugated System | Mediates the transfer of electrons. | Yes (Aryl linkages) |
| Intramolecular Charge Transfer (ICT) | The fundamental process leading to NLO response. | Highly likely due to the A-π-D-π-A structure. |
Supramolecular Self-Assembly (as building blocks for functional architectures)
Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent intermolecular forces. The ability of molecules to act as "building blocks" (tectons) and self-assemble into ordered architectures is fundamental to creating new functional materials. Phenothiazine derivatives have been investigated as components in supramolecular systems due to their rigid, butterfly-shaped structure and their propensity for π-π stacking interactions. lew.ro
The structure of this compound contains several features that make it an excellent candidate as a building block for supramolecular self-assembly:
Aromatic Surfaces: The extensive aromatic surfaces of the phenothiazine core and the two phenyl rings can participate in stabilizing π-π stacking interactions.
Hydrogen Bond Acceptors: The oxygen atoms of the nitro groups can act as hydrogen bond acceptors, directing assembly in the presence of suitable hydrogen bond donors.
Dipolar Interactions: The strong dipoles associated with the nitro groups can lead to directional dipole-dipole interactions, further controlling the packing of molecules in the solid state or in solution.
These directional interactions could be exploited to construct well-defined, functional architectures such as porous organic frameworks, liquid crystals, or organogels. A study on the crystal structure of a related compound, 3,7-dinitro-10H-phenothiazine 5-oxide, reveals how such functional groups direct the packing and intermolecular interactions in the solid state. nih.gov While this demonstrates the principle, specific studies on the self-assembly of this compound into functional architectures are a subject for future research.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
While the synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine has been reported, future research should focus on the development of novel, more efficient, and scalable synthetic methodologies. Modern cross-coupling reactions, which have been successfully employed for a wide range of 3,7-diarylphenothiazine derivatives, present a particularly promising avenue.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: The adaptation of Suzuki-Miyaura and Buchwald-Hartwig amination reactions for the synthesis of 3,7-diarylphenothiazines should be investigated for the specific case of this compound. These reactions are known for their high yields, functional group tolerance, and the ability to create precise carbon-carbon and carbon-nitrogen bonds.
Direct C-H Arylation: The exploration of direct C-H arylation methods would represent a significant advancement, offering a more atom-economical and environmentally friendly synthetic route by avoiding the need for pre-functionalized starting materials.
Microwave-Assisted Synthesis: The use of microwave irradiation could dramatically reduce reaction times and improve yields, making the synthesis more efficient and scalable.
Flow Chemistry: For large-scale production, the development of a continuous flow synthesis process would offer significant advantages in terms of safety, reproducibility, and process control.
A comparative study of these different synthetic routes would be invaluable in identifying the most efficient and cost-effective method for producing high-purity this compound for further research and potential applications.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Suzuki-Miyaura Coupling | High yields, good functional group tolerance | Optimization of catalyst systems and reaction conditions for the specific substrates. |
| Buchwald-Hartwig Amination | Versatile for C-N bond formation | Exploration of suitable amine precursors and catalyst/ligand combinations. |
| Direct C-H Arylation | Atom economy, reduced waste | Development of selective and efficient catalytic systems for the phenothiazine (B1677639) core. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of temperature, pressure, and irradiation time. |
| Flow Chemistry | Scalability, safety, reproducibility | Design and optimization of a continuous flow reactor setup. |
Design and Synthesis of Advanced Architectures Incorporating the Compound
The unique electronic properties of this compound make it an excellent building block for the creation of more complex, functional materials. Future research should focus on the design and synthesis of advanced architectures that can harness and amplify the properties of the individual molecule.
Polymers:
The incorporation of the this compound moiety into polymer backbones could lead to new classes of functional polymers with tailored optoelectronic properties. Key research directions include:
Conjugated Polymers: Synthesis of alternating copolymers where the phenothiazine derivative is linked with other aromatic units. This would allow for fine-tuning of the polymer's band gap, charge transport characteristics, and solubility.
Pendant Polymers: Attachment of the this compound unit as a side chain to a polymer backbone. This approach could lead to materials with interesting photophysical properties and potential applications in sensing and light-emitting devices.
Co-crystals:
The strong donor-acceptor character of this compound makes it an ideal candidate for the formation of co-crystals with other molecules. Research in this area should explore:
Co-crystals with Electron Donors: Co-crystallization with strong electron-donating molecules could lead to materials with interesting charge-transfer properties and potentially enhanced nonlinear optical responses.
Co-crystals with Electron Acceptors: While the nitrophenyl groups are already strong acceptors, co-crystallization with even stronger acceptors could lead to materials with unique solid-state packing and electronic properties. The formation of co-crystals between phenothiazine derivatives and nitroaromatic compounds has been previously demonstrated. acs.org
In-Depth Studies of Charge Transport Mechanisms in Solid State
A fundamental understanding of the charge transport mechanisms in the solid state is crucial for the development of electronic devices based on this compound. Future research should focus on a combination of experimental and theoretical approaches to elucidate these mechanisms.
Experimental Investigations:
Thin-Film Transistors (TFTs): Fabrication and characterization of TFTs based on thin films of the compound would provide direct measurement of its charge carrier mobility and threshold voltage.
Time-of-Flight (ToF) Photoconductivity: This technique can be used to directly measure the charge carrier mobility in thicker films of the material.
Space-Charge-Limited Current (SCLC) Measurements: SCLC measurements on single-carrier devices can provide valuable information about the charge carrier mobility and the presence of charge traps.
X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM): These techniques should be used to characterize the morphology and crystallinity of thin films, as these factors have a profound impact on charge transport.
Theoretical Modeling:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to determine the reorganization energy for charge transfer between adjacent molecules, which is a key parameter in hopping transport models.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the molecular packing and dynamics in the solid state, which are crucial for understanding the pathways for charge transport.
Advanced Theoretical Modeling for Predictive Material Design
Advanced theoretical modeling can play a pivotal role in accelerating the discovery and design of new materials based on this compound. By providing a fundamental understanding of the structure-property relationships, computational methods can guide synthetic efforts towards materials with optimized properties.
Key areas for future theoretical work include:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to predict the electronic structure, frontier molecular orbital energies (HOMO and LUMO), absorption and emission spectra, and excited state properties of the molecule and its derivatives. researchgate.netresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to analyze the nature of intramolecular and intermolecular interactions, providing insights into the stability and packing of the molecules in the solid state.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict how the molecule might interact with other molecules or surfaces, which is important for applications in sensing and catalysis. nih.gov
Machine Learning and Artificial Intelligence: By training models on existing experimental and computational data for phenothiazine derivatives, it may be possible to develop predictive models for the properties of new, yet-to-be-synthesized compounds.
Development of New Applications Beyond Current Scope
The unique electronic structure of this compound suggests a range of potential applications in materials science, extending beyond the currently explored areas for phenothiazine derivatives.
Potential future applications to be investigated include:
Organic Solar Cells (OSCs): The donor-acceptor nature of the molecule makes it a promising candidate for use as a non-fullerene acceptor or as a component in the donor material in bulk heterojunction OSCs.
Organic Light-Emitting Diodes (OLEDs): The compound could potentially be used as an emissive material or as a host material in the emissive layer of OLEDs. The strong intramolecular charge transfer character may lead to emission in the visible or near-infrared region.
Nonlinear Optical (NLO) Materials: The significant difference in electron density between the phenothiazine donor and the nitrophenyl acceptors suggests that this molecule could exhibit a large second-order NLO response, making it of interest for applications in photonics and optical communications.
Chemical Sensors: The electron-rich phenothiazine core and the electron-deficient nitrophenyl groups could provide binding sites for the selective detection of various analytes through changes in the compound's optical or electronic properties.
Redox Flow Batteries: Modified phenothiazine derivatives are being explored for use in non-aqueous organic redox flow batteries. chemrxiv.org The redox properties of this compound should be investigated to assess its potential in energy storage applications.
Addressing Stability and Longevity in Device Applications
For any practical application in electronic devices, the stability and longevity of the material are of paramount importance. Future research must address the intrinsic stability of this compound and develop strategies to enhance its durability in operational devices.
Key research areas include:
Photochemical and Thermal Stability: Systematic studies on the degradation of the compound under prolonged exposure to light and heat are necessary. Understanding the degradation pathways is the first step towards mitigating them.
Electrochemical Stability: The stability of the compound under repeated redox cycling should be investigated using techniques like cyclic voltammetry. This is particularly important for applications in redox flow batteries and electrochromic devices.
Influence of Substituents: The introduction of different substituent groups on the phenothiazine or nitrophenyl rings could be explored as a strategy to enhance the stability of the molecule. For example, bulky side groups can prevent close packing and reduce intermolecular degradation pathways.
Device Encapsulation: The development of effective encapsulation techniques to protect devices from oxygen and moisture will be crucial for achieving long operational lifetimes. Studies have shown that electron-donating substituents can increase the stability of the phenothiazine radical unit. nih.gov
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for its use in a new generation of high-performance organic electronic materials and devices.
Q & A
Q. What synthetic methods are employed for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine, and how can reaction conditions be optimized?
The compound is synthesized via Sonogashira coupling between 1-iodo-4-nitrobenzene and 10-ethynyl-10H-phenothiazine in tetrahydrofuran (THF), using triethylamine as a base, Pd(0) tetrakis(triphenylphosphine) as a catalyst, and CuI as a co-catalyst . However, the reported yield is low (6.9%), suggesting optimization is needed. Strategies include:
- Catalyst tuning : Testing Pd(II) precursors (e.g., PdCl₂) with ligand systems (e.g., XPhos) to enhance cross-coupling efficiency.
- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) to improve solubility of nitroaromatic intermediates.
- Temperature control : Gradual heating (e.g., 60–80°C) to balance reactivity and side-product formation .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation involves:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å), angles (e.g., C–S–C = 105.2°), and torsion angles (e.g., phenothiazine folding angle = 153.87°) .
- NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., nitro group chemical shifts at δ ~8.2 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 344.39 for C₂₀H₁₂N₂O₂S) .
Advanced Research Questions
Q. How does the butterfly conformation of the phenothiazine core influence electronic and photophysical properties?
The phenothiazine unit adopts a butterfly-shaped conformation (folding angle = 153.87° between benzene rings), which:
- Modulates π-conjugation : Distorts the central thiazine ring into a boat conformation, reducing planarity and altering HOMO-LUMO gaps .
- Enables intramolecular charge transfer (ICT) : The near-planar geometry (dihedral angle = 10.34° between phenothiazine and nitrophenyl planes) facilitates electron donation from the sulfur/nitrogen atoms to nitro groups, as evidenced by UV-Vis redshift (λmax ~450 nm) .
Q. How can crystallographic data resolve contradictions in reported bond parameters or molecular packing?
Crystallographic refinement (R₁ = 0.037, wR₂ = 0.100) provides precise geometric parameters:
- Bond length anomalies : Compare C–S (1.76 Å) and C–N (1.34 Å) bonds to DFT-calculated values to identify strain or resonance effects .
- Packing interactions : Analyze intermolecular contacts (e.g., C–H···O hydrogen bonds between nitro groups) to explain polymorphism or stability .
- Thermal ellipsoids : Assess displacement parameters (Ueq) to detect dynamic disorder in nitro group orientations .
Q. What strategies are used to design derivatives with enhanced charge-transfer efficiency for optoelectronic applications?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF₃ at position 3) to stabilize LUMO levels .
- Conformational locking : Incorporate bulky substituents (e.g., 2-ethylhexyl) to enforce planar geometries and extend π-delocalization .
- Cross-coupling modifications : Replace nitro groups with cyano (–CN) or carbonyl (–COOR) moieties to tune ICT strength .
Q. Which computational methods predict intramolecular charge-transfer interactions in this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO (localized on phenothiazine) and LUMO (localized on nitrophenyl) distributions .
- Time-dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate experimental absorbance bands (e.g., 450 nm) with electronic transitions .
- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., n(S) → σ*(C–N)) stabilizing the charge-separated state .
Q. What challenges arise during purification, and how are they addressed?
- Low solubility : The nitro-substituted compound is sparingly soluble in common solvents (e.g., hexane). Use gradient elution in column chromatography (silica gel, hexane/EtOAc 8:2) to improve separation .
- Byproduct formation : Monitor reaction progress via TLC to isolate intermediates (e.g., unreacted 10-ethynylphenothiazine) early .
- Crystallization issues : Optimize solvent mixtures (e.g., THF/MeOH) to grow X-ray-quality crystals .
Q. How can this compound be applied in photocatalytic or sensing systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
